(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 3-bromobenzoate
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Overview
Description
(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 3-bromobenzoate is a complex organic compound that belongs to the class of benzotriazine derivatives This compound is characterized by its unique structure, which includes a benzotriazinyl moiety linked to a bromobenzoate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 3-bromobenzoate typically involves multiple steps. One common method starts with the preparation of the benzotriazinyl intermediate, which is then reacted with 3-bromobenzoic acid or its derivatives. The reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 3-bromobenzoate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the bromine site, using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted benzotriazinyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 3-bromobenzoate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development and biochemical studies.
Medicine
In medicine, this compound is explored for its potential therapeutic effects. It may have applications in the treatment of diseases such as cancer, inflammation, and infectious diseases due to its ability to interact with specific biological targets.
Industry
In the industrial sector, this compound can be used in the development of new materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 3-bromobenzoate involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-3-{4-[(4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidin-1-yl)benzyl]}-2-phenylindole
- Oxazole derivatives
Uniqueness
Compared to similar compounds, (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 3-bromobenzoate stands out due to its unique combination of a benzotriazinyl moiety and a bromobenzoate group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(4-oxo-1,2,3-benzotriazin-3-yl)methyl 3-bromobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrN3O3/c16-11-5-3-4-10(8-11)15(21)22-9-19-14(20)12-6-1-2-7-13(12)17-18-19/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPWCTICAOKPIRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)COC(=O)C3=CC(=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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